2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties : The compound has been synthesized through different routes, with its derivatives showing potential for various chemical reactions like nitration, bromination, iodination, and reactions with Mannich bases, highlighting its versatility in chemical transformations (Herbert & Wibberley, 1969).
Novel Synthetic Routes : There has been research on novel and efficient synthetic routes for creating derivatives of this compound, demonstrating its application in creating new chemical entities with potential pharmaceutical relevance (Vilches-Herrera et al., 2013).
Applications in Antiproliferative Agents : The compound has been studied for its role in the synthesis of thieno[2,3-b]pyridines, a class of antiproliferatives, particularly for their applications in cancer treatment (Zafar et al., 2018).
Potential in Drug Development : Its derivatives have been explored in the synthesis of novel CRF-1 antagonists, a class of drugs with potential therapeutic applications, indicating its importance in drug development (Ribecai et al., 2010).
Synthesis of Related Compounds : Research has been conducted on the synthesis of related compounds like 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives, showing the compound's relevance in the broader context of heterocyclic chemistry (Guo et al., 2015).
Functionalization Studies : There have been studies on functionalizing the compound, which is crucial for creating derivatives with specific properties for various applications, such as in agrochemicals and functional materials (Minakata et al., 1992).
Mechanism of Action
Target of Action
The primary targets of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
In vitro, this compound derivatives inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis . The interaction of this compound with these receptors could potentially influence these biochemical processes .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s inhibitory activity against FGFRs could therefore result in changes in these signaling pathways and gene expression .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQHCSGMTWRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211540-79-2 | |
Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research highlights the use of a chiral phase-transfer catalyst derived from tert-leucine for the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles []. This method enables the production of both enantiomers of these compounds in excellent yield (up to 99%) and with high enantioselectivity (up to 91% ee) and diastereoselectivity (up to >99:1 dr) []. This is significant because it provides a controlled and efficient way to access these chiral compounds, which could be valuable for drug discovery and development.
Q2: What are the potential applications of these synthesized compounds?
A2: While the research focuses primarily on the synthetic methodology, the ability to synthesize both enantiomers of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles with high selectivity opens doors for further investigation into their biological activities. These compounds belong to the 4-azaindoline family, which are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties []. Therefore, these synthesized enantiomers could be valuable as building blocks for new drugs or as tools for studying biological pathways.
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